molecular formula C17H18Cl3N3O B11976507 1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea CAS No. 68550-08-3

1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea

Cat. No.: B11976507
CAS No.: 68550-08-3
M. Wt: 386.7 g/mol
InChI Key: YZEJRSJAGLROJQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea typically involves the reaction of benzylamine with a trichloroethyl isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control. Techniques such as crystallization, distillation, and chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea: can be compared with other urea derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the trichloroethyl group and the benzylamine moiety. These features may confer unique chemical reactivity and biological activity compared to other urea derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

68550-08-3

Molecular Formula

C17H18Cl3N3O

Molecular Weight

386.7 g/mol

IUPAC Name

1-benzyl-3-[1-(benzylamino)-2,2,2-trichloroethyl]urea

InChI

InChI=1S/C17H18Cl3N3O/c18-17(19,20)15(21-11-13-7-3-1-4-8-13)23-16(24)22-12-14-9-5-2-6-10-14/h1-10,15,21H,11-12H2,(H2,22,23,24)

InChI Key

YZEJRSJAGLROJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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